

Application Notes and Protocols: Boc-Tyr(Bzl)-aldehyde in Fragment-Based Drug Discovery

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Compound of Interest

Compound Name: *Boc-Tyr(Bzl)-aldehyde*

Cat. No.: *B558043*

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Introduction

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for the identification of novel lead compounds. This approach utilizes small, low-complexity molecules ("fragments") to probe the binding sites of biological targets. Fragments that bind, albeit often with low affinity, can be elaborated into more potent and selective drug candidates. Covalent FBDD, a subset of this strategy, employs fragments equipped with a reactive electrophilic "warhead" to form a covalent bond with a nucleophilic amino acid residue on the target protein. This can offer advantages such as increased potency, prolonged duration of action, and the ability to target shallow or challenging binding pockets.

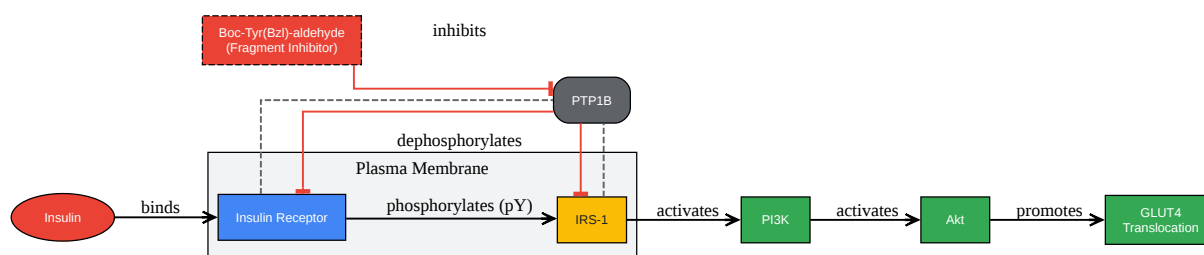
Boc-Tyr(Bzl)-aldehyde is a tyrosine mimetic fragment featuring a reactive aldehyde warhead. The aldehyde group can form a reversible covalent bond (a Schiff base) with lysine residues or potentially undergo further reactions. The protected tyrosine scaffold is well-suited for targeting enzymes that recognize tyrosine residues, such as protein tyrosine phosphatases (PTPs) or kinase tyrosine-binding pockets. These application notes provide a hypothetical framework and protocols for the use of **Boc-Tyr(Bzl)-aldehyde** and analogous electrophilic fragments in a covalent FBDD campaign targeting a protein tyrosine phosphatase.

Target Class: Protein Tyrosine Phosphatases (PTPs)

Protein tyrosine phosphatases are a family of enzymes that play crucial roles in cellular signaling by catalyzing the dephosphorylation of tyrosine residues.[1][2] Dysregulation of PTP activity is implicated in numerous diseases, including cancer, diabetes, and autoimmune disorders, making them attractive therapeutic targets.[1] Many PTPs, such as PTP1B and SHP2, are key negative regulators of signaling pathways like the insulin and RAS/MAPK pathways.[3][4][5] The active site of PTPs contains a conserved cysteine residue that is highly nucleophilic and essential for catalysis, making it a prime target for covalent inhibitors. Additionally, the active site often possesses subsites that recognize the phenyl ring of the tyrosine substrate, which can be exploited by tyrosine-mimetic fragments.

Signaling Pathway Context: PTP1B in Insulin Signaling

Below is a diagram illustrating the role of PTP1B as a negative regulator in the insulin signaling pathway. Inhibition of PTP1B is a therapeutic strategy for type 2 diabetes.



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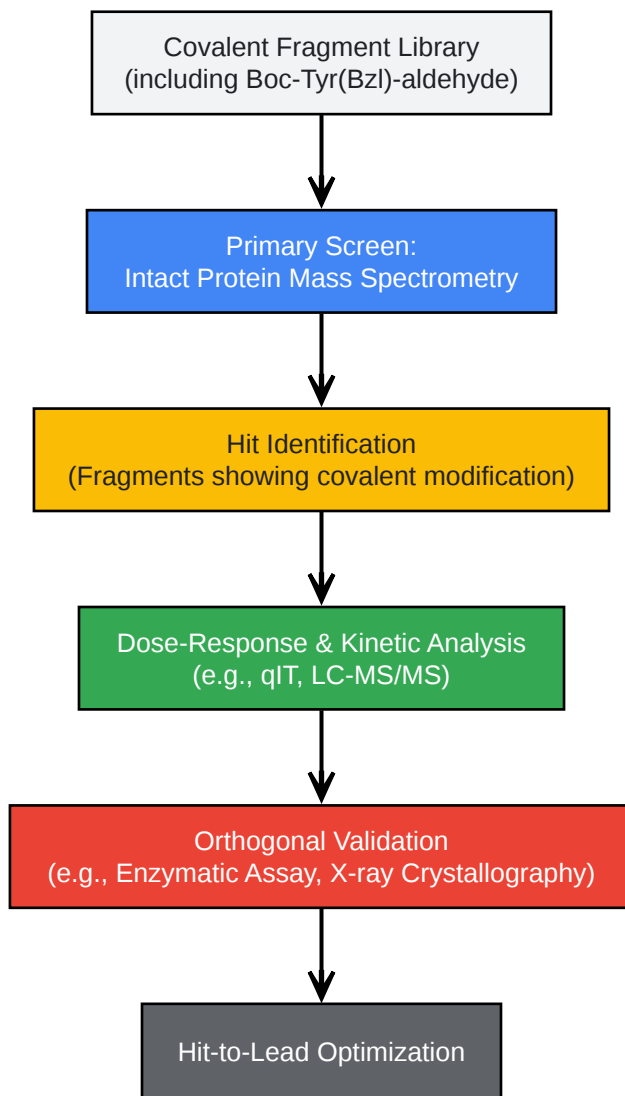
Caption: PTP1B negatively regulates insulin signaling.

Application: Covalent Fragment Screening

Boc-Tyr(Bzl)-aldehyde can be included in a library of electrophilic fragments for screening against PTPs. The primary goal is to identify fragments that covalently modify the target protein, indicating binding at or near a reactive nucleophile.

Experimental Workflow

The following diagram outlines a typical workflow for a covalent fragment screening campaign.



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Caption: Workflow for covalent fragment-based drug discovery.

Experimental Protocols

Primary Screen: Intact Protein Mass Spectrometry

This protocol is designed to rapidly identify fragments that form a covalent adduct with the target PTP.

Materials:

- Purified target PTP (e.g., PTP1B) at 10 μ M in 50 mM HEPES, pH 7.4, 150 mM NaCl, 1 mM TCEP.
- Covalent fragment library (including **Boc-Tyr(Bzl)-aldehyde**) as 10 mM DMSO stocks.
- Assay buffer: 50 mM HEPES, pH 7.4, 150 mM NaCl, 1 mM TCEP.
- Quenching solution: 0.1% formic acid in water.

Procedure:

- In a 96-well plate, add 5 μ L of 10 μ M PTP1B to each well.
- Add 0.5 μ L of each 10 mM fragment stock to individual wells for a final fragment concentration of 100 μ M. Include a DMSO-only control.
- Incubate the plate at room temperature for 4 hours.
- Quench the reaction by adding 45 μ L of quenching solution.
- Analyze the samples by liquid chromatography-mass spectrometry (LC-MS) to detect the mass of the intact protein.
- Identify hits by observing a mass shift corresponding to the molecular weight of the fragment.

Secondary Assay: Quantitative Irreversible Tethering (qIT)

This fluorescence-based assay determines the kinetics of covalent bond formation and helps to distinguish specific binders from non-specific reactive fragments.^{[6][7]}

Materials:

- Purified target PTP (e.g., PTP1B) at a suitable concentration (e.g., 5 μ M).
- Glutathione (GSH) as a control for non-specific reactivity.

- Fluorogenic thiol-reactive probe (e.g., a maleimide-based probe).
- Hit fragments from the primary screen.
- Assay buffer.

Procedure:

- Prepare serial dilutions of the hit fragments.
- In separate 384-well plates, incubate the fragments with either the PTP or GSH at various concentrations and time points.
- At each time point, add the fluorogenic probe to label any remaining free thiols on the PTP or GSH.
- Measure the fluorescence intensity. A decrease in fluorescence indicates covalent modification by the fragment.
- Calculate the rate of inactivation (k_{obs}) for each fragment concentration.
- Determine the kinetic parameters k_{inact} (maximal rate of inactivation) and K_i (inhibitor concentration at half-maximal rate) by plotting k_{obs} against the fragment concentration.

Tertiary Assay: PTP1B Enzymatic Assay

This assay confirms that covalent modification leads to functional inhibition of the enzyme.

Materials:

- PTP1B enzyme.
- Hit fragments.
- p-Nitrophenyl phosphate (pNPP) as a substrate.
- Assay buffer.

Procedure:

- Pre-incubate PTP1B with varying concentrations of a hit fragment for different durations (e.g., 0, 30, 60, 120 minutes).
- Initiate the enzymatic reaction by adding pNPP.
- Measure the rate of pNPP hydrolysis by monitoring the absorbance at 405 nm.
- Calculate the IC50 value for each pre-incubation time. A time-dependent decrease in IC50 is indicative of covalent inhibition.

Data Presentation

Quantitative data from these assays should be tabulated for clear comparison of fragment performance. The following tables present hypothetical data for illustrative purposes.

Table 1: Hypothetical Primary Screening and Kinetic Data for Aldehyde Fragments against PTP1B

Fragment ID	Structure	MW (Da)	Mass Shift (Da)	k _{inact} /K _i (M ⁻¹ s ⁻¹)
F1	Boc-Tyr(Bzl)-aldehyde	355.43	355.2	150
F2	Boc-Phe-aldehyde	249.31	249.1	50
F3	Boc-Gly-aldehyde	159.18	159.0	10

Table 2: Hypothetical Enzymatic Inhibition Data for Fragment F1 against PTP1B

Pre-incubation Time (min)	IC50 (μM)
0	> 200
30	85.2
60	42.5
120	21.0

Conclusion

Boc-Tyr(Bzl)-aldehyde represents a promising, albeit currently underexplored, fragment for covalent FBDD campaigns, particularly against targets with tyrosine-recognition motifs like PTPs. The protocols and workflow described provide a general framework for identifying and characterizing covalent fragments. While direct experimental data for **Boc-Tyr(Bzl)-aldehyde** in this context is not yet available in the public domain, the principles of covalent fragment screening suggest its potential as a valuable tool for initiating drug discovery programs against this important class of enzymes. Further investigation into libraries containing such tyrosine-mimetic electrophilic fragments is warranted.

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